1-Benzyl-3-methylpiperazine; bis(butenedioic acid)

Catalog No.
S12990314
CAS No.
M.F
C20H26N2O8
M. Wt
422.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-methylpiperazine; bis(butenedioic acid)

Product Name

1-Benzyl-3-methylpiperazine; bis(butenedioic acid)

IUPAC Name

1-benzyl-3-methylpiperazine;but-2-enedioic acid

Molecular Formula

C20H26N2O8

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C12H18N2.2C4H4O4/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;2*5-3(6)1-2-4(7)8/h2-6,11,13H,7-10H2,1H3;2*1-2H,(H,5,6)(H,7,8)

InChI Key

LPLXYJNNTACDJH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

1-Benzyl-3-methylpiperazine; bis(butenedioic acid) is a complex organic compound characterized by its unique structural features, which include a piperazine ring substituted with a benzyl group and a 3-methyl group, along with two butenedioic acid moieties. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity. The compound's molecular formula is C15H18N2O4C_{15}H_{18}N_2O_4, and it has garnered interest in both chemical synthesis and medicinal chemistry.

Due to its functional groups:

  • Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Condensation Reactions: The carboxylic acid groups from the butenedioic acid can react with amines or alcohols to form esters or amides.
  • Cyclization Reactions: The piperazine ring can undergo cyclization under specific conditions, leading to the formation of more complex cyclic structures.

These reactions are often facilitated by common reagents such as bases (e.g., sodium hydroxide) and coupling agents (e.g., EDC, DCC).

1-Benzyl-3-methylpiperazine; bis(butenedioic acid) exhibits notable biological activities. Research suggests that compounds with similar structures may possess:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Antidepressant Effects: Piperazine derivatives are often studied for their potential use in treating depression due to their interaction with neurotransmitter systems.
  • Anticancer Activity: Certain studies indicate that similar compounds can inhibit cancer cell proliferation.

These biological activities make this compound a candidate for further pharmacological studies.

The synthesis of 1-Benzyl-3-methylpiperazine; bis(butenedioic acid) typically involves several steps:

  • Formation of the Piperazine Ring: This can be achieved through the reaction of 1-benzyl-3-methylamine with appropriate carbonyl compounds.
  • Introduction of Butenedioic Acid Moieties: The piperazine derivative can then be reacted with butenedioic acid under acidic or basic conditions to form the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial methods may involve scaled-up processes that optimize yield and purity.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antidepressants or antimicrobial agents.
  • Chemical Synthesis: As an intermediate in organic synthesis, particularly in creating more complex molecules.
  • Material Science: Its unique properties may be utilized in developing new materials with specific functionalities.

Interaction studies are crucial for understanding how 1-Benzyl-3-methylpiperazine; bis(butenedioic acid) interacts with biological systems. Preliminary studies suggest:

  • Receptor Binding: Investigations into its binding affinity to neurotransmitter receptors could elucidate its potential as a therapeutic agent.
  • Enzyme Inhibition: Studies may reveal its capability to inhibit specific enzymes, contributing to its biological effects.

These interactions are typically assessed using techniques such as molecular docking and in vitro assays.

Several compounds share structural features with 1-Benzyl-3-methylpiperazine; bis(butenedioic acid). Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
1-BenzylpiperazineLacks the methyl group on the piperazine ringMore straightforward synthesis
3-MethylpiperazineNo benzyl substitutionSimpler structure, different reactivity
Benzylated piperazine derivativesVarying substitutions on the piperazine ringDiverse biological activities depending on R groups

The uniqueness of 1-Benzyl-3-methylpiperazine; bis(butenedioic acid) lies in its dual functional groups, allowing it to participate in a broader range of

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

422.16891579 g/mol

Monoisotopic Mass

422.16891579 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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